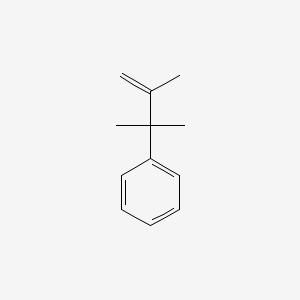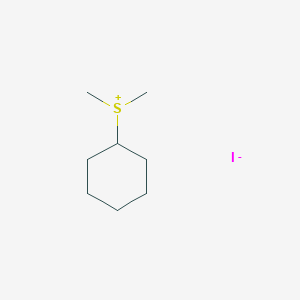![molecular formula C10H7NO2 B14701664 1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione CAS No. 25118-82-5](/img/structure/B14701664.png)
1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its diverse pharmacological and therapeutic applications. The structure of 1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione includes a fused ring system that imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione typically involves the ring expansion of smaller cyclic compounds. Common methods include:
Thermal Methods: Heating precursors to induce ring expansion.
Photochemical Methods: Using light to drive the reaction.
Microwave Irradiation: Employing microwave energy to accelerate the reaction.
Industrial Production Methods
Industrial production often utilizes optimized synthetic routes to ensure high yield and purity. Methods such as [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions are employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The reactions typically yield derivatives of the original compound, with modifications at specific positions on the ring structure .
Scientific Research Applications
1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered ring with one nitrogen atom.
Azepane: A saturated version of azepine.
Azepinone: Contains a carbonyl group within the ring.
Uniqueness
1,5-Methanocyclopent[d]azepine-2,4(1H,3H)-dione is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other azepine derivatives .
Properties
CAS No. |
25118-82-5 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
9-azatricyclo[5.3.1.02,6]undeca-1,3,5-triene-8,10-dione |
InChI |
InChI=1S/C10H7NO2/c12-9-7-4-8(10(13)11-9)6-3-1-2-5(6)7/h1-3,7H,4H2,(H,11,12,13) |
InChI Key |
WZOGDFNUVQIGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC3=C1C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



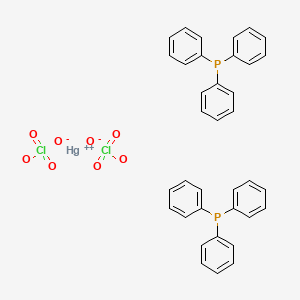
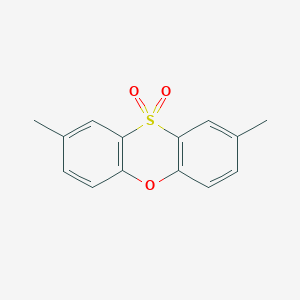

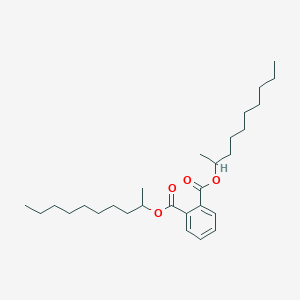
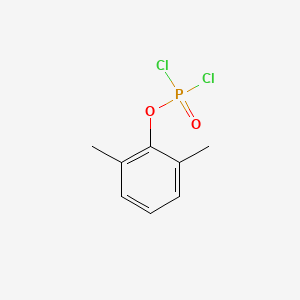
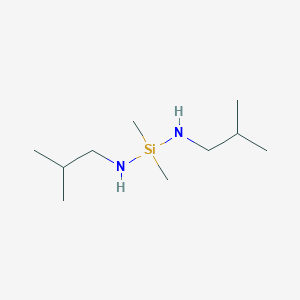
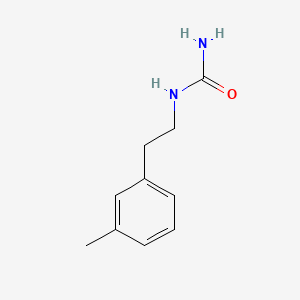
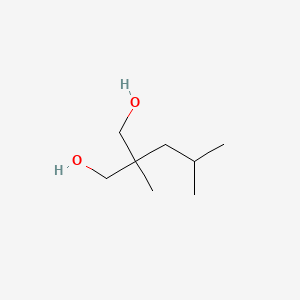
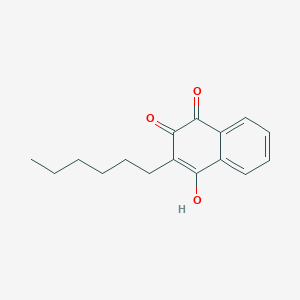
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
